molecular formula C17H15ClO2 B2742727 (2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one CAS No. 358343-54-1

(2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one

Cat. No. B2742727
CAS RN: 358343-54-1
M. Wt: 286.76
InChI Key: PCXPCBWQOBOEAG-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2E)-3-(3-Chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one” is a chemical compound with the molecular formula C17H15ClO2 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound consists of 17 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact spatial arrangement of these atoms (i.e., the 3D structure) would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.76 . Other physical and chemical properties such as melting point, boiling point, and density would need to be determined experimentally.

Scientific Research Applications

Molecular Structure and Crystallography

The compound has been analyzed for its molecular structure and crystallography. Studies focused on its geometric parameters, revealing its trans-configured central double bond and the formation of certain intermolecular interactions in its crystalline structure. This understanding aids in further research and applications in areas like materials science and pharmaceuticals (Yathirajan et al., 2007).

Electronic Properties and Chemical Reactivity

Research has been conducted on the electronic properties and chemical reactivity of related chalcone compounds. These studies involve density functional theory (DFT) methods to understand the molecule's geometrical entities, electronic properties, and reactivity. Such insights are valuable for developing materials with specific electronic and optical properties (Adole et al., 2020).

Optical and Nonlinear Optical Properties

The optical and nonlinear optical properties of similar chalcone derivatives have been a subject of interest. These properties are crucial for the development of new materials for optoelectronic applications, such as organic semiconductors and photoluminescent materials (Shkir et al., 2019).

Antimicrobial Activity

Some studies have explored the antimicrobial activity of similar compounds. Understanding the antimicrobial properties can lead to the development of new pharmaceutical agents or materials with antibacterial properties (Sadgir et al., 2020).

Fluorescence and Charge Transfer Applications

The fluorescence conversion in organic charge transfer cocrystals of chalcone derivatives has been examined. This research is significant for the development of materials with specific fluorescence properties, potentially useful in opto-electronic devices (Zhao et al., 2017).

Synthesis and Characterization Techniques

Various synthesis and characterization techniques for related compounds have been explored. This research is foundational for the chemical synthesis of similar compounds and their analytical characterization, which is essential in various fields of chemistry and materials science (Tayade & Waghmare, 2016).

properties

IUPAC Name

(E)-3-(3-chlorophenyl)-1-(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO2/c1-2-20-16-9-7-14(8-10-16)17(19)11-6-13-4-3-5-15(18)12-13/h3-12H,2H2,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXPCBWQOBOEAG-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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